

Deschloro Cetirizine Dihydrochloride: A Technical Overview of a Key Cetirizine Impurity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Deschloro Cetirizine dihydrochloride
Cat. No.:	B139080

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine, a widely used second-generation antihistamine, is known for its efficacy in treating allergic conditions.^[1] As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and therapeutic efficacy. **Deschloro Cetirizine dihydrochloride**, also known as Cetirizine Impurity F in the European Pharmacopoeia (EP) and Deschlorocetirizine in the United States Pharmacopeia (USP), is a known process-related impurity of Cetirizine.^{[2][3][4]} Its structure is closely related to the parent molecule, lacking the chlorine atom on one of the phenyl rings. This technical guide provides a comprehensive overview of **Deschloro Cetirizine dihydrochloride**, focusing on its analytical quantification, formation, and regulatory limits.

Chemical and Physical Properties

A clear understanding of the chemical properties of both Cetirizine and its deschloro impurity is fundamental for the development of effective analytical methods and for understanding its potential impact.

Property	Cetirizine Dihydrochloride	Deschloro Cetirizine Dihydrochloride
Chemical Name	(\pm)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride	2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]acetic acid dihydrochloride ^[4]
CAS Number	83881-52-1 ^[5]	83881-54-3 ^[4]
Molecular Formula	C ₂₁ H ₂₅ ClN ₂ O ₃ · 2HCl ^[5]	C ₂₁ H ₂₆ N ₂ O ₃ · 2HCl ^[4]
Molecular Weight	461.81 g/mol ^[5]	427.36 g/mol ^[4]
Structure		

Regulatory Limits and Quantitative Data

The presence of impurities in pharmaceutical products is strictly regulated by pharmacopoeias worldwide. Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have set limits for impurities in Cetirizine Hydrochloride.

Pharmacopoeia	Impurity Name	Acceptance Criterion
European Pharmacopoeia (EP)	Impurity F (Deschloro Cetirizine)	Not more than 0.5 times the area of the principal peak in the chromatogram obtained with the reference solution (b) (0.1 per cent) ^[6]
United States Pharmacopeia (USP)	Deschlorocetirizine	While a specific limit for Deschlorocetirizine is not individually listed in the provided monograph, it would be controlled under the limits for unspecified impurities unless otherwise noted. The total for all impurities is generally NMT 0.3%. ^{[7][8]}

Formation and Synthesis

Deschloro Cetirizine is primarily considered a process-related impurity, meaning it can arise during the synthesis of Cetirizine. One of the synthetic routes for Cetirizine involves the condensation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a suitable side chain. If the starting material contains an unchlorinated analogue, 1-(diphenylmethyl)piperazine, this can lead to the formation of Deschloro Cetirizine.

Forced degradation studies on Cetirizine dihydrochloride have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis, as per ICH guidelines.[9][10][11] While these studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, the direct formation of Deschloro Cetirizine as a degradant is not consistently reported. One study indicated that under oxidative, neutral, and hydrolytic conditions, Cetirizine undergoes extensive degradation, but the primary degradation products identified were α -(4-chlorophenyl)benzyl alcohol and 4-chlorobenzophenone.[9] Another study focused on the formation of Cetirizine N-oxide as a degradation product in the presence of polyethylene glycol.[12]

The synthesis of Cetirizine dihydrochloride itself can be achieved through various routes, including the O-alkylation of 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol followed by hydrolysis and salification.[13][14][15][16]

Experimental Protocols for Identification and Quantification

Accurate and robust analytical methods are essential for the detection and quantification of Deschloro Cetirizine in Cetirizine drug substances and products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

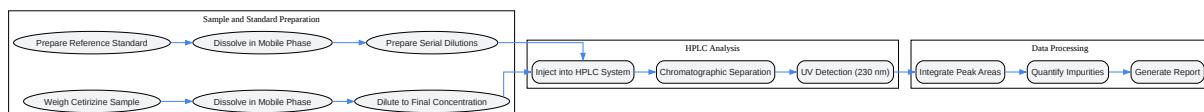
HPLC-UV Method for Related Substances (Based on European Pharmacopoeia)

This method is suitable for the determination of Deschloro Cetirizine (Impurity F) and other related substances in Cetirizine dihydrochloride.

- Chromatographic System:

- Column: Silica gel for chromatography R (5 µm), 0.25 m x 4.6 mm[6]
- Mobile Phase: A mixture of dilute sulphuric acid, water, and acetonitrile (0.4:6.6:93 V/V/V)[6]
- Flow Rate: 1 mL/min[6]
- Detection: Spectrophotometer at 230 nm[6]
- Injection Volume: 20 µL[6]
- Run Time: Three times the retention time of Cetirizine[6]
- Solutions:
 - Test Solution: Dissolve 20.0 mg of the substance to be examined in the mobile phase and dilute to 100.0 mL with the mobile phase.[6]
 - Reference Solution (b): Dilute 2.0 mL of the test solution to 50.0 mL with the mobile phase. Dilute 5.0 mL of this solution to 100.0 mL with the mobile phase.[6]

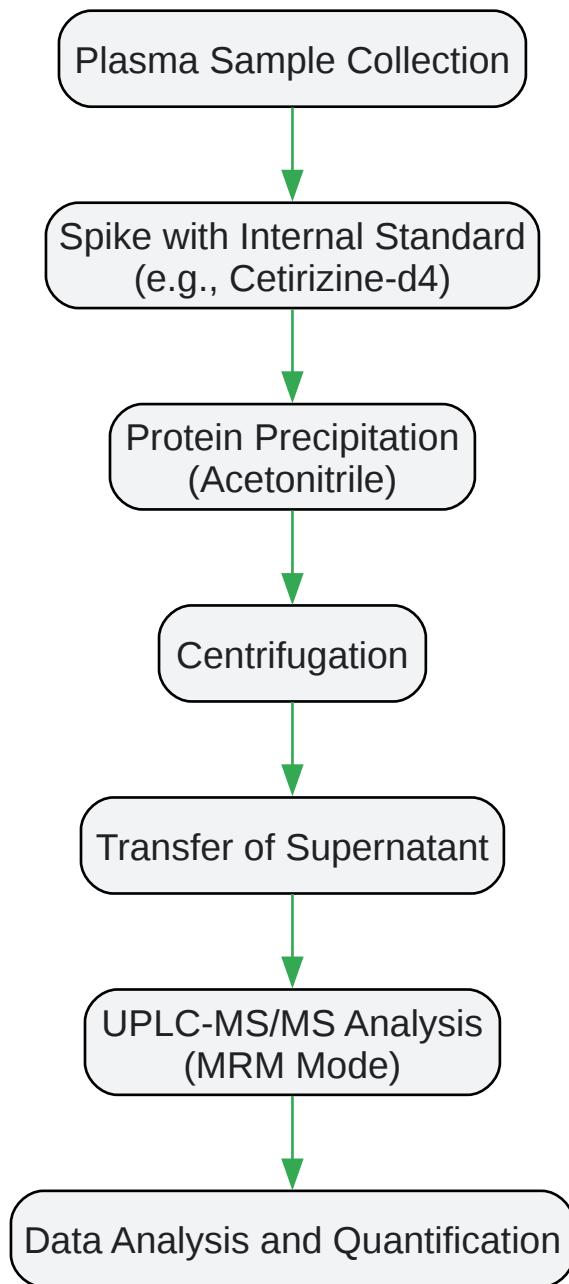
UPLC-MS/MS Method for High-Throughput Quantification


For more sensitive and high-throughput analysis, particularly in biological matrices, a UPLC-MS/MS method is advantageous.

- Sample Preparation:
 - To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., cetirizine-d4).
 - Precipitate proteins by adding 300 µL of acetonitrile.
 - Vortex and centrifuge the mixture.
 - Analyze the supernatant.[17]

- Chromatographic System:
 - Column: A suitable C18 reversed-phase column.[17]
 - Mobile Phase: A gradient of methanol and aqueous ammonium acetate solution (e.g., 10 mM).[18]
- Mass Spectrometry Conditions:
 - Ionization: Positive ion electrospray ionization (ESI).[17]
 - Mode: Multiple Reaction Monitoring (MRM).[17][19]
 - MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard would be monitored. For example, for Cetirizine, transitions like m/z 389.26 → 165.16, 201.09 have been reported.[19]

Visualization of Experimental Workflows


General Workflow for HPLC Analysis of Impurities

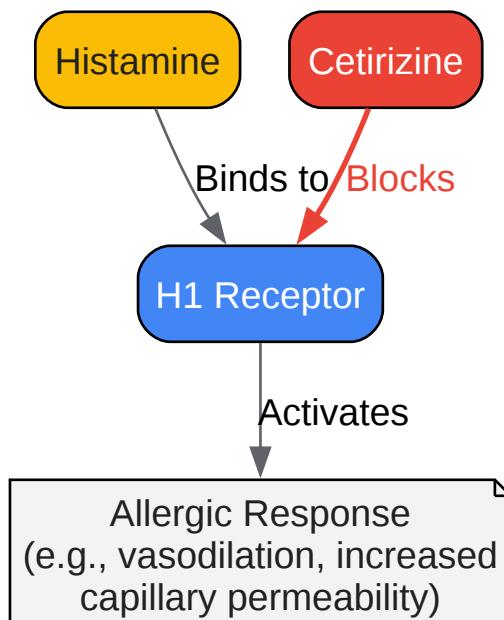
[Click to download full resolution via product page](#)

Caption: A generalized workflow for the analysis of impurities in Cetirizine by HPLC.

Workflow for UPLC-MS/MS Quantification in Plasma

[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of Cetirizine and its impurities in plasma using UPLC-MS/MS.


Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the signaling pathways, biological activity, or toxicological profile of Deschloro Cetirizine as a distinct entity. Its biological effects are

presumed to be significantly lower than that of the parent compound, Cetirizine, due to the absence of the chlorine atom which can be crucial for receptor binding.

The primary mechanism of action of Cetirizine is as a selective antagonist of the histamine H1 receptor.^{[1][2]} By blocking this receptor, Cetirizine prevents the downstream effects of histamine, which are responsible for the symptoms of allergic reactions.

Simplified Mechanism of Action of Cetirizine

[Click to download full resolution via product page](#)

Caption: Simplified diagram of Cetirizine's mechanism of action as an H1 receptor antagonist.

Conclusion

Deschloro Cetirizine dihydrochloride is a critical process-related impurity in the manufacturing of Cetirizine. Its control is mandated by major pharmacopoeias, with well-established analytical methods, primarily HPLC, for its quantification. While its direct formation through degradation is not extensively documented, its presence is a key indicator of the purity of the starting materials and the control of the synthetic process. Further research into the specific biological activity and toxicological profile of Deschloro Cetirizine would be beneficial for a more comprehensive risk assessment, although its low permissible levels suggest a

minimal safety concern. This guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of Cetirizine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cetirizine EP Impurity F | 83881-53-2 | SynZeal [synzeal.com]
- 4. scbt.com [scbt.com]
- 5. scribd.com [scribd.com]
- 6. drugfuture.com [drugfuture.com]
- 7. uspnf.com [uspnf.com]
- 8. drugfuture.com [drugfuture.com]
- 9. ijpcsonline.com [ijpcsonline.com]
- 10. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.in [pharmacyjournal.in]
- 12. researchgate.net [researchgate.net]
- 13. New manufacturing procedure of cetirizine - Lookchem [lookchem.com]
- 14. Cetirizine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. EP2019096A1 - Process for obtaining Cetirizine dihydrochloride - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a

bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Deschloro Cetirizine Dihydrochloride: A Technical Overview of a Key Cetirizine Impurity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139080#deschloro-cetirizine-dihydrochloride-as-a-cetirizine-impurity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com